molecular formula C5H10N2O B1308644 1-Methylpiperazin-2-one CAS No. 59702-07-7

1-Methylpiperazin-2-one

Cat. No. B1308644
CAS RN: 59702-07-7
M. Wt: 114.15 g/mol
InChI Key: KJCIMSSFGUGTGA-UHFFFAOYSA-N
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Patent
US04515658

Procedure details

Acryloyl chloride (90.5 g) in methylene chloride (100 ml) was added into a methylene chloride (500 ml) solution of N-methyl piperazone (100 g) over a period of one hour. The reaction temperature was kept below 25° C. with cooling. After the addition was completed, the reaction mixture was stirred at ambient temperature for two hours. Then, sodium carbonate (53 g) in 250 ml. of water was added into the reaction mixture with stirring. A crude product (76 g) of 1-acryloyl-4-methyl piperazine was recovered from the methylene chloride solution. The product was distilled and the fraction collected at 65°-69° C./1.5 mm Hg was characterized by I.R. and C13 NMR and was found to be 97% pure by G. C.
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[CH3:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][C:8]1=O.C(=O)([O-])[O-].[Na+].[Na+].O>C(Cl)Cl>[C:1]([N:10]1[CH2:11][CH2:12][N:7]([CH3:6])[CH2:8][CH2:9]1)(=[O:4])[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
90.5 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CN1C(CNCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A crude product (76 g) of 1-acryloyl-4-methyl piperazine was recovered from the methylene chloride solution
DISTILLATION
Type
DISTILLATION
Details
The product was distilled
CUSTOM
Type
CUSTOM
Details
the fraction collected at 65°-69° C./1.5 mm Hg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C=C)(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.